

# Spectroscopic Characterization of 3-Hydroxy-5-nitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: *3-Hydroxy-5-nitrobenzonitrile*

Cat. No.: *B1593455*

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## Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound **3-Hydroxy-5-nitrobenzonitrile** (CAS No: 929000-02-2, Molecular Formula:  $C_7H_4N_2O_3$ ).<sup>[1]</sup> As a molecule incorporating a hydroxyl, a nitro, and a nitrile group on a benzene ring, its structural elucidation relies on a multi-faceted spectroscopic approach. This document presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed, offering a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

## Introduction

**3-Hydroxy-5-nitrobenzonitrile** is a substituted aromatic compound with a molecular weight of 164.12 g/mol .<sup>[1]</sup> Its utility in biochemical and proteomics research necessitates unambiguous structural confirmation, which is best achieved through a combination of modern spectroscopic techniques. This guide offers an in-depth analysis of the predicted spectroscopic signature of this molecule, providing a foundational dataset for its identification and characterization.

The strategic placement of electron-withdrawing (nitro and nitrile) and electron-donating (hydroxyl) groups on the aromatic ring creates a distinct electronic environment, which is reflected in its spectroscopic properties. Understanding these properties is crucial for quality control in synthesis and for predicting the molecule's reactivity and potential applications.

## Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **3-Hydroxy-5-nitrobenzonitrile** are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of **3-Hydroxy-5-nitrobenzonitrile** with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimentally published spectra, the following data is predicted based on established principles of chemical shifts and coupling constants, supported by computational prediction tools.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the nitro and nitrile groups will significantly deshield the aromatic protons, shifting them downfield.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-O	~10-12	Broad Singlet	-	1H
H-4	~8.5 - 8.7	Triplet (t) or Doublet of Doublets (dd)	J ≈ 2.0 - 2.5 Hz	1H
H-2	~8.2 - 8.4	Triplet (t) or Doublet of Doublets (dd)	J ≈ 2.0 - 2.5 Hz	1H
H-6	~7.8 - 8.0	Triplet (t) or Doublet of Doublets (dd)	J ≈ 2.0 - 2.5 Hz	1H

**Interpretation:**

- **Hydroxyl Proton (H-O):** The phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet in a downfield region.
- **Aromatic Protons (H-2, H-4, H-6):** These three protons are on the aromatic ring.
  - **H-4:** This proton is situated between two electron-withdrawing groups (nitro and nitrile) and is expected to be the most deshielded, appearing at the lowest field. It will likely appear as a triplet due to coupling with H-2 and H-6, with a small meta-coupling constant ( $J$ ).
  - **H-2:** This proton is ortho to the hydroxyl group and meta to the nitro group. It is expected to be significantly deshielded. It will likely appear as a triplet due to meta-coupling with H-4 and H-6.
  - **H-6:** This proton is ortho to the nitrile group and meta to the nitro group. It is also expected to be deshielded and appear as a triplet due to meta-coupling with H-2 and H-4.

## Predicted $^{13}\text{C}$ NMR Spectrum

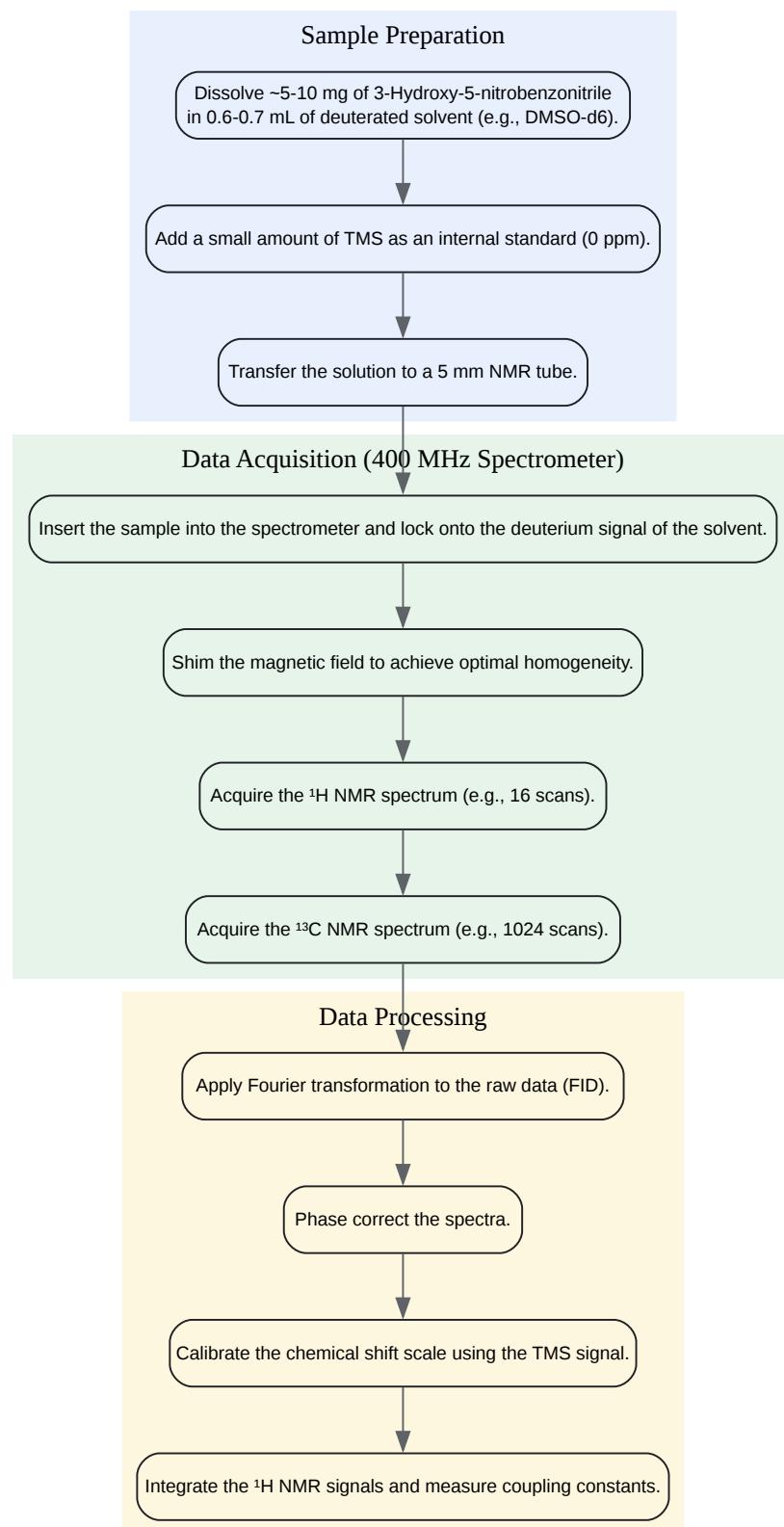
The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Carbon	Predicted Chemical Shift (ppm)
C-3 (C-NO <sub>2</sub> )	~148 - 152
C-1 (C-OH)	~155 - 159
C-5 (C-CN)	~110 - 114
C-Nitrile (CN)	~117 - 120
C-4	~130 - 134
C-2	~125 - 129
C-6	~120 - 124

Interpretation:

- C-1 and C-3: The carbons directly attached to the highly electronegative oxygen and nitro group (C-1 and C-3) are expected to be the most deshielded and appear at the lowest field.
- C-Nitrile: The nitrile carbon itself has a characteristic chemical shift in the range of 117-120 ppm.
- C-5: The carbon bearing the nitrile group (C-5) is expected to be significantly upfield compared to the other substituted carbons.
- C-2, C-4, C-6: These protonated carbons will appear in the aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.

## Experimental Protocol for NMR Data Acquisition

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Caption: Standard workflow for acquiring NMR spectra of **3-Hydroxy-5-nitrobenzonitrile**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of **3-Hydroxy-5-nitrobenzonitrile** will be dominated by absorptions from the O-H, C≡N, N-O, and aromatic C-H and C=C bonds.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Phenol O-H	Stretching	3200 - 3600	Broad, Strong
Aromatic C-H	Stretching	3000 - 3100	Medium, Sharp
Nitrile C≡N	Stretching	2220 - 2240	Strong, Sharp
Aromatic C=C	Stretching	1450 - 1600	Medium to Strong
Nitro N-O	Asymmetric Stretching	1500 - 1550	Strong
Nitro N-O	Symmetric Stretching	1330 - 1370	Strong
C-O	Stretching	1200 - 1300	Medium
Aromatic C-H	Out-of-plane Bending	700 - 900	Strong

### Interpretation:

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm<sup>-1</sup> is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.
- C≡N Stretch: The nitrile group will exhibit a very characteristic sharp and strong absorption band around 2220-2240 cm<sup>-1</sup>.<sup>[6]</sup>
- N-O Stretches: The nitro group will show two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1550 cm<sup>-1</sup> and 1330-1370 cm<sup>-1</sup>, respectively.<sup>[7]</sup>
- Aromatic Region: The spectrum will also feature several bands corresponding to aromatic C-H stretching just above 3000 cm<sup>-1</sup> and C=C stretching in the 1450-1600 cm<sup>-1</sup> region. Strong

bands in the fingerprint region ( $700\text{-}900\text{ cm}^{-1}$ ) will be due to C-H out-of-plane bending, which can be indicative of the substitution pattern.

## Mass Spectrometry (MS)

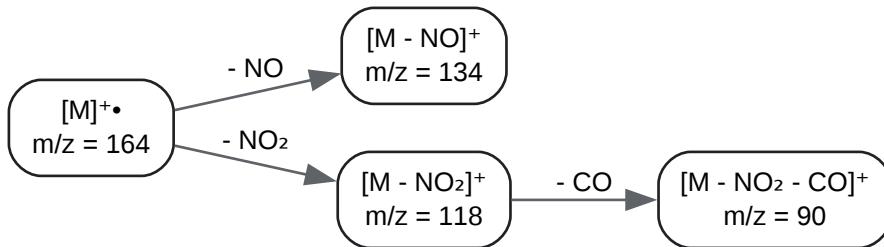
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

## Predicted Mass Spectrum

- Molecular Ion ( $\text{M}^{+\bullet}$ ): The exact mass of **3-Hydroxy-5-nitrobenzonitrile** ( $\text{C}_7\text{H}_4\text{N}_2\text{O}_3$ ) is 164.0222 Da. The molecular ion peak is expected to be observed at  $\text{m/z} = 164$ .
- Major Fragment Ions: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic nitro compounds and phenols.

$\text{m/z}$	Predicted Fragment	Neutral Loss
134	$[\text{M} - \text{NO}]^+$	$\text{NO}$ (30 Da)
118	$[\text{M} - \text{NO}_2]^+$	$\text{NO}_2$ (46 Da)
90	$[\text{M} - \text{NO}_2 - \text{CO}]^+$	$\text{NO}_2$ and $\text{CO}$ (74 Da)
63	$[\text{C}_5\text{H}_3]^+$	Further fragmentation

Fragmentation Pathway:



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Caption: Predicted major fragmentation pathway for **3-Hydroxy-5-nitrobenzonitrile** in EI-MS.

Interpretation: The fragmentation of aromatic nitro compounds is often characterized by the loss of NO and NO<sub>2</sub>.<sup>[8]</sup> The loss of a nitro group (NO<sub>2</sub>) to give a fragment at m/z 118 is a common pathway. Subsequent loss of carbon monoxide (CO) from the resulting phenoxide-type ion would lead to a fragment at m/z 90.

## Experimental Protocol for Mass Spectrometry Data Acquisition

A standard method for analyzing a solid sample like **3-Hydroxy-5-nitrobenzonitrile** would be Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
- GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., HP-5ms). The oven temperature can be programmed to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- Ionization: The eluted compound enters the mass spectrometer and is ionized using a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

## Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of **3-Hydroxy-5-nitrobenzonitrile**. The presented <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data, along with the methodologies for their acquisition and interpretation, serve as a crucial reference for any researcher working with this compound. The distinct spectral features arising from the interplay of its functional groups should allow for its straightforward identification and characterization in a laboratory setting.

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